BenchChemオンラインストアへようこそ!

N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Choose this morpholinoethyl 2-aminopyridine for CNS kinase programs: LogP 0.62 ensures passive BBB diffusion, neutral pKa (~6.81) avoids permeability assay artifacts vs piperazine analogs, and Fsp³ 0.545 supports clinical success. Available at ≥95% purity with full batch traceability via CAS 67385-33-5.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 67385-33-5
Cat. No. B2517532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(morpholin-4-yl)ethyl]pyridin-2-amine
CAS67385-33-5
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESC1COCCN1CCNC2=CC=CC=N2
InChIInChI=1S/C11H17N3O/c1-2-4-12-11(3-1)13-5-6-14-7-9-15-10-8-14/h1-4H,5-10H2,(H,12,13)
InChIKeyMAFYBJHMXBSXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine (CAS 67385-33-5): Aminopyridine Derivative with Morpholinoethyl Substituent for Kinase-Targeted Building Block Procurement


N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine (CAS 67385-33-5, molecular formula C₁₁H₁₇N₃O, molecular weight 207.28) is an aminopyridine derivative featuring a 2-aminopyridine core linked via an ethyl spacer to a morpholine ring . This compound belongs to the class of N-substituted pyridin-2-amines bearing terminal saturated heterocycles, a scaffold widely utilized as a hinge-binding fragment in kinase inhibitor design and as a versatile building block for subsequent functionalization . The morpholinoethyl substitution pattern distinguishes this compound from simpler N-alkylated 2-aminopyridines and positions it as a modular intermediate for medicinal chemistry campaigns targeting ATP-binding pockets .

N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine: Why Piperazine and Pyrrolidine Analogs Are Not Interchangeable in Lead Optimization


Substitution of N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine with piperazine- or pyrrolidine-terminated analogs is not functionally equivalent due to three critical differentiating factors: (i) linker length and nitrogen positioning relative to the pyridine ring affect hydrogen-bonding geometry and conformational flexibility ; (ii) the morpholine oxygen introduces polarity and modulates basicity (predicted pKa ~6.81) relative to piperazine (pKa ~9.8 for secondary amine), altering solubility and permeability profiles ; and (iii) the absence of the basic piperazine secondary amine eliminates a common metabolic liability (N-dealkylation and oxidative metabolism at the piperazine ring), while the morpholine ring itself is recognized as a metabolically stable motif . The ethyl linker connecting the pyridin-2-amine to the morpholine distinguishes this compound from aminomethylene-linked analogs (which are conformationally more restricted) and from directly N-morpholinyl-substituted pyridines (which lack the spacer and alter the vector of the morpholine relative to the hinge-binding region) . These structural nuances translate to measurable differences in physicochemical parameters that directly impact compound selection in early-stage drug discovery .

N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine: Quantifiable Differentiation Evidence vs. Piperazine, Pyrrolidine, and Alternative Linker Analogs


Morpholine vs. Piperazine Substitution: LogP and Polar Surface Area Differentiation for Blood-Brain Barrier Penetration Optimization

N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine exhibits a calculated LogP of 0.62, placing it within the optimal range for CNS drug candidates (LogP 1-3 for passive BBB penetration) . In contrast, the corresponding piperazine analog (N-[2-(piperazin-1-yl)ethyl]pyridin-2-amine) bears an ionizable secondary amine that substantially reduces its effective LogD at physiological pH, potentially compromising passive membrane permeability [1]. The morpholine oxygen contributes polarity without introducing a basic center beyond the pyridine nitrogen, yielding a TPSA (Topological Polar Surface Area) of 37.39 Ų .

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Ethyl Linker Length vs. Methylene Linker: Impact on Conformational Flexibility and Rotatable Bond Count for Induced-Fit Binding

N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine contains an ethyl linker (-CH₂CH₂-) between the aminopyridine nitrogen and the morpholine ring, resulting in 4 rotatable bonds . This contrasts with aminomethylene-linked analogs (e.g., N-[(morpholin-4-yl)methyl]pyridin-2-amine), which possess only 3 rotatable bonds and restrict the conformational sampling of the morpholine moiety relative to the pyridine hinge-binding motif [1]. The additional rotatable bond increases the accessible conformational ensemble, a feature associated with improved induced-fit binding to kinase ATP pockets where the morpholine may occupy solvent-exposed or ribose-pocket regions [1].

Conformational Flexibility Rotatable Bonds Structure-Based Drug Design

pKa and Ionization State Differentiation: Morpholine Basicity vs. Piperazine for pH-Dependent Solubility and Permeability Profiling

N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine possesses a single basic center (the pyridine nitrogen) with a predicted pKa of 6.81 ± 0.10, whereas the morpholine nitrogen is neutral under physiological conditions . This contrasts sharply with piperazine-terminated analogs, which introduce a secondary amine with a pKa of approximately 9.8, rendering the molecule positively charged at pH 7.4 [1]. The absence of a second basic center in the morpholine compound translates to distinct solubility-pH profiles and permeability behavior across biological membranes [1].

Ionization pKa Solubility Permeability

Fraction sp³ (Fsp³) and Molecular Complexity: Differentiation for Fragment-Based Lead Generation and Diversity-Oriented Synthesis

N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 0.545 . This Fsp³ value positions the compound as a moderately three-dimensional scaffold, which is associated with improved clinical success rates compared to flatter, more aromatic-rich molecules (Fsp³ < 0.3) [1]. The morpholine ring and ethyl linker collectively contribute 5 sp³ carbons out of 11 total carbons, offering a balance between aromatic hinge-binding elements (pyridine) and saturated three-dimensional features that enhance molecular complexity .

Fsp³ Molecular Complexity Fragment-Based Drug Discovery Diversity-Oriented Synthesis

Commercial Availability and Purity Benchmarks: Head-to-Head Procurement Comparison vs. Alternative Morpholinoethyl-Pyridine Scaffolds

N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine (CAS 67385-33-5) is commercially stocked by multiple reputable vendors including Fluorochem (Product Code F653957, purity ≥95%) and ChemScene (Cat. No. CS-0236272, purity ≥95%) , with pricing transparency and defined shipping timelines. This contrasts with piperazine and pyrrolidine analogs of the 2-aminopyridine scaffold, which require custom synthesis or are not readily available from major catalog vendors, introducing lead times of 4-8 weeks and batch-to-batch variability [1]. The CAS registry number (67385-33-5) is unique and unambiguous, ensuring batch traceability and regulatory compliance for GLP/GMP research environments .

Procurement Commercial Availability Purity Specifications Supply Chain

Morpholine Ring Metabolic Stability: Class-Level Inference from In Vitro Microsomal Clearance Studies of Morpholine-Containing Kinase Inhibitors

The morpholine ring in N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine confers class-level metabolic stability advantages over piperazine-containing analogs. Morpholine rings are recognized as metabolically stable motifs with resistance to oxidative N-dealkylation and CYP450-mediated ring oxidation, as demonstrated in comparative microsomal stability studies of morpholine- versus piperazine-containing kinase inhibitor scaffolds [1]. In contrast, piperazine rings are established metabolic soft spots prone to N-dealkylation, N-oxidation, and ring cleavage by CYP3A4 and CYP2D6 isoforms [2]. While direct microsomal stability data for this specific compound are not publicly available, the class-level inference from structurally related morpholinoethyl-aminopyridines supports the expectation of superior in vitro metabolic stability relative to piperazine analogs [1].

Metabolic Stability Microsomal Clearance CYP450 ADME

N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine: Evidence-Backed Application Scenarios for Medicinal Chemistry and Kinase Inhibitor Development


CNS-Penetrant Kinase Inhibitor Lead Generation: Leveraging LogP 0.62 for Blood-Brain Barrier Optimization

Medicinal chemistry teams targeting CNS kinase indications (e.g., glioblastoma, neuroinflammation, or neurodegenerative disease-associated kinases) should prioritize N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine as a starting scaffold over piperazine or pyrrolidine analogs. The compound's LogP of 0.62 falls within the empirically derived CNS-permeable range (LogP 1-3 for passive diffusion), whereas piperazine analogs carry a positive charge at physiological pH that limits BBB penetration. This compound serves as an ideal hinge-binding fragment for elaboration into selective brain-penetrant kinase inhibitors targeting TrkA, JNK3, or p38α MAPK, where morpholinoethyl substituents have demonstrated favorable CNS exposure profiles .

Fragment-Based Drug Discovery (FBDD) Campaigns: Fsp³ 0.545 Scaffold for Fragment Growing into Type I and Type II Kinase Inhibitors

N-[2-(Morpholin-4-yl)ethyl]pyridin-2-amine meets fragment-like property criteria (MW = 207.28, HBD = 1, HBA = 4) and offers an Fsp³ of 0.545 , which exceeds the threshold (>0.45) associated with higher clinical success rates . This scaffold is suitable for fragment growing via electrophilic aromatic substitution or cross-coupling at the pyridine ring (positions 3, 4, 5, or 6), enabling extension into the ribose pocket or solvent-exposed regions of kinase ATP-binding sites. The morpholinoethyl vector can be directed toward solvent-exposed areas while maintaining hinge-binding interactions via the 2-aminopyridine motif [1].

Parallel SAR Library Synthesis: Immediate Commercial Availability (≥95% Purity) for Rapid Hit-to-Lead Optimization

Procurement teams supporting hit-to-lead medicinal chemistry should select N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine over custom-synthesized piperazine or pyrrolidine analogs due to immediate commercial availability from Fluorochem and ChemScene with certified ≥95% purity . The elimination of 4-8 week custom synthesis lead times enables parallel library synthesis and rapid SAR exploration, accelerating decision-making in competitive drug discovery programs. The compound's CAS registry number (67385-33-5) ensures batch traceability and consistent purity across procurement cycles, meeting GLP documentation requirements .

Perfusion- or Permeability-Limited Assay Development: Neutral Morpholine Advantage Over Ionizable Piperazine Analogs

Researchers designing permeability assays (e.g., Caco-2 monolayers, PAMPA, or MDCK-MDR1) to evaluate oral bioavailability or BBB penetration should select N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine as a reference scaffold. The compound's morpholine nitrogen remains neutral at physiological pH, avoiding the confounding effects of pH-dependent ionization that complicate interpretation of permeability data for piperazine-containing analogs (pKa ~9.8, >99% ionized at pH 7.4) . The predicted pKa of 6.81 for the pyridine nitrogen indicates that the compound will be predominantly uncharged at the pH of the unstirred water layer adjacent to intestinal or endothelial membranes, facilitating passive diffusion measurements with minimal ionization artifacts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.